2-(Chroman-6-yl)-2-oxoacetic acid
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Overview
Description
2-(Chroman-6-yl)-2-oxoacetic acid is an organic compound with the molecular formula C11H10O4 It is a derivative of chroman, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chroman-6-yl)-2-oxoacetic acid can be achieved through several methods. One common approach involves the reaction of chroman-6-carboxylic acid with an oxidizing agent to introduce the oxo group at the 2-position. This reaction typically requires conditions such as elevated temperatures and the presence of a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly oxidizing agents and solvents is also a consideration in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Chroman-6-yl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding 2-(Chroman-6-yl)-2-hydroxyacetic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxo group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Scientific Research Applications
2-(Chroman-6-yl)-2-oxoacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(Chroman-6-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Chroman-6-carboxylic acid: A precursor in the synthesis of 2-(Chroman-6-yl)-2-oxoacetic acid.
2-(Chroman-6-yl)-2-hydroxyacetic acid: A reduced derivative with different chemical properties.
6-Fluoro-chroman-2-carboxylic acid:
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its oxo group at the 2-position allows for a variety of chemical modifications, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C11H10O4 |
---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-chromen-6-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C11H10O4/c12-10(11(13)14)8-3-4-9-7(6-8)2-1-5-15-9/h3-4,6H,1-2,5H2,(H,13,14) |
InChI Key |
PUKIIOULELMYBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)C(=O)O)OC1 |
Origin of Product |
United States |
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